molecular formula C16H14F3NO6S B2760235 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798491-38-9

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2760235
CAS No.: 1798491-38-9
M. Wt: 405.34
InChI Key: MKUPJMFPIVHZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H14F3NO6S and its molecular weight is 405.34. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Research

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is involved in pharmaceutical research, particularly in the development of novel drugs. For instance, AZD9668, a compound with a similar structure, has been investigated as an oral inhibitor of neutrophil elastase (NE), with potential implications in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and bronchiectasis. This research emphasizes the role of such compounds in mitigating inflammation, mucus overproduction, and lung tissue damage associated with these diseases (Stevens et al., 2011).

Antioxidant and Anticancer Potential

Compounds with structural similarities have been synthesized and evaluated for their potential as antioxidants and anticancer agents. For example, novel 1H-3-indolyl derivatives paired with heterocycles like pyridine and pyrane have shown significant antioxidant activities, outperforming standard antioxidants in some cases. This indicates the potential of such compounds in therapeutic applications for diseases where oxidative stress is a key factor (Aziz et al., 2021).

Antibacterial Applications

Several studies have focused on synthesizing and evaluating the antibacterial properties of compounds structurally related to this compound. These include research on novel azetidinone derivatives and heterocyclic compounds containing a sulfonamido moiety, which have shown promising antibacterial activities against various bacterial strains. Such compounds are being explored for their potential use as antibacterial agents in medical and industrial applications (Azab et al., 2013).

Enzyme Inhibition and Drug Development

Research has also been conducted on synthesizing novel pyrazolopyrimidines derivatives as potential inhibitors of enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which play crucial roles in inflammation and cancer. These compounds have been evaluated for their anti-inflammatory, antioxidant, and anticancer properties, showcasing their potential in drug development for various diseases (Thangarasu et al., 2019).

Properties

IUPAC Name

6-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO6S/c1-10-6-12(7-15(21)24-10)25-13-8-20(9-13)27(22,23)14-4-2-11(3-5-14)26-16(17,18)19/h2-7,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPJMFPIVHZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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